4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride

Lipophilicity Medicinal Chemistry Physicochemical Properties

Sourcing structurally authenticated aminopyrazole fragments for kinase inhibitor design is often hindered by unvalidated regioisomers. This 4-ethyl-2,5-dimethyl substituted pyrazole hydrochloride eliminates ambiguity. - Experimentally validated binding orientation in B-Raf co-crystal structure (PDB 9G5Y, RSCC 0.947)[reference:0]. - Crystalline HCl salt (MW 175.66 g/mol) ensures accurate weighing and reproducible solution preparation for biophysical assays. - Defined lipophilicity (XLogP3-AA 1.1) and TPSA (43.8 Ų) provide a quantifiable benchmark for lead optimization.

Molecular Formula C7H14ClN3
Molecular Weight 175.66 g/mol
CAS No. 1185293-12-2
Cat. No. B1388954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride
CAS1185293-12-2
Molecular FormulaC7H14ClN3
Molecular Weight175.66 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C)C)N.Cl
InChIInChI=1S/C7H13N3.ClH/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H
InChIKeyQBDLYTCJNXQBDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride: Physicochemical Properties


4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (CAS 1185293-12-2) is a C4‑ethyl, C3‑amino substituted pyrazole derivative supplied as the hydrochloride salt with a typical purity specification of ≥95% . The free base form (MW 139.20 g/mol) exhibits an XLogP3-AA value of 1.1, a topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, and one rotatable bond [1]. These computed physicochemical descriptors are foundational for assessing its potential behavior in biological assays and synthetic workflows.

4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride: Why Generic Substitution Fails


Generic substitution among aminopyrazole derivatives is scientifically unsound due to the profound influence of subtle structural variations on both physicochemical properties and specific protein-ligand recognition. The 4-ethyl-2,5-dimethyl substitution pattern on the pyrazole core dictates a unique steric and electronic environment, directly impacting XLogP3-AA (1.1) and TPSA (43.8 Ų) [1]. These computed values differ markedly from close analogs—such as 3-amino-5-methylpyrazole (XLogP3-AA 0.2) [2] or 4-chloro-2,5-dimethyl-2H-pyrazol-3-ylamine—which alters predicted membrane permeability and binding cavity complementarity. Most critically, the 4-ethyl-2,5-dimethyl configuration has been experimentally validated as a specific binding fragment in a kinase inhibitor co-crystal structure [3], whereas other aminopyrazoles lack this defined structural context, rendering substitution in structure-guided design efforts invalid.

4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride: Key Differentiation Evidence


C4-Ethyl vs. C4-Hydrogen: Lipophilicity Difference

The presence of the ethyl substituent at the C4 position of the pyrazole core (4-ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine) yields a computed XLogP3-AA value of 1.1 [1]. In contrast, the closest structural comparator lacking the C4-ethyl group, 1,3-dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1, MW 111.15 g/mol), exhibits a computed XLogP3-AA of 0.4 [2]. This quantitative difference of 0.7 log units represents a significant shift in predicted lipophilicity, which directly influences partitioning behavior in biological systems and chromatographic retention in purification workflows.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Crystallographically Validated Binding Mode in B-Raf Kinase

4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine (as the free base) has been co-crystallized and deposited in the Protein Data Bank (entry 9G5Y, ligand A1IIQ) [1]. The ligand density fit within the binding pocket of the target protein—identified as B-Raf kinase—was quantitatively validated, yielding a real space correlation coefficient (RSCC) of 0.947 and a real space R factor (RSR) of 0.074 [2]. Unsubstituted aminopyrazole or simple alkylated pyrazoles lack this experimentally validated, high-resolution binding pose in a therapeutically relevant kinase target.

Structural Biology Kinase Inhibition Fragment-Based Drug Design

Hydrochloride Salt vs. Free Base: Solid Handling Benefits

The target compound is supplied as the hydrochloride salt (C₇H₁₄ClN₃, MW 175.66 g/mol) , whereas the free base form (C₇H₁₃N₃, MW 139.20 g/mol) is a distinct chemical entity with different physical properties [1]. The salt form typically confers enhanced crystallinity and higher melting point compared to the free base, a class-level expectation for amine hydrochlorides that improves ease of weighing, storage stability, and batch-to-batch consistency in solid handling operations.

Salt Selection Pre-formulation Solid-State Chemistry

4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride: Research Applications


Structure-Guided Design of B-Raf Kinase Inhibitors

Researchers developing B-Raf kinase inhibitors can leverage the validated co-crystal structure of 4-ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine bound to the B-Raf active site (PDB 9G5Y, RSCC 0.947) [1] to guide rational modifications of the C4-ethyl and N2-methyl substituents for potency and selectivity optimization.

Medicinal Chemistry Hit Expansion from Pyrazole Scaffolds

Medicinal chemists expanding from pyrazole-based screening hits can utilize the quantifiable lipophilicity (XLogP3-AA 1.1) [2] of this compound as a benchmark for designing analogs with modulated physicochemical properties, while maintaining the experimentally validated binding orientation established in the PDB deposition.

Pre-formulation with Crystalline Aminopyrazole Hydrochloride

In early pre-formulation or biophysical assay development, the crystalline hydrochloride salt form (MW 175.66 g/mol) provides superior handling characteristics compared to the free base oil, ensuring accurate weighing and reproducible solution preparation for downstream assays.

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